molecular formula C11H16N2O5S B2803278 N-(2-hydroxypropyl)-3,4-dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 1087646-31-8

N-(2-hydroxypropyl)-3,4-dimethyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2803278
CAS No.: 1087646-31-8
M. Wt: 288.32
InChI Key: BVMGQCRVLKGZDE-UHFFFAOYSA-N
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Description

Sulfonyl compounds, such as “(4,5-Dimethyl-3-nitrophenyl)sulfonylamine”, typically consist of a sulfonyl functional group (R-SO2-R’) attached to an amine group. They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound like “(4,5-Dimethyl-3-nitrophenyl)sulfonylamine” would likely be determined using techniques such as X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .


Chemical Reactions Analysis

Sulfonyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with amines or alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “(4,5-Dimethyl-3-nitrophenyl)sulfonylamine” would depend on its specific structure. These properties could be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a sulfonyl compound would depend on its specific structure and the biological system in which it is acting. Some sulfonyl compounds are used as inhibitors of certain enzymes .

Future Directions

The future directions in the study and application of sulfonyl compounds could involve the development of new synthetic methods, the discovery of new reactions, and the design of new drugs .

Properties

IUPAC Name

N-(2-hydroxypropyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-7-4-10(5-11(9(7)3)13(15)16)19(17,18)12-6-8(2)14/h4-5,8,12,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMGQCRVLKGZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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